N-Iodoacetyltyramine

Radiolabeling kinetics Sulfhydryl alkylation N-haloacetyltyramine reactivity

N-Iodoacetyltyramine (β-(4-hydroxyphenyl)ethyl iodoacetamide; CAS 53527-07-4; molecular formula C10H12INO2; molecular weight 305.11 g/mol) is a synthetic bifunctional reagent belonging to the class of N-haloacetyltyramines. Its structure comprises three functionally distinct domains: a tyramine-derived phenolic ring (the 125I-acceptor moiety), an iodoacetyl group (the sulfhydryl-reactive electrophile), and an ethyl linker bridging them.

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
CAS No. 53527-07-4
Cat. No. B1204855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Iodoacetyltyramine
CAS53527-07-4
SynonymsN-iodoacetyltyramine
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CI)O
InChIInChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14)
InChIKeyKROHFNRTQBLLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Iodoacetyltyramine (CAS 53527-07-4): Chemical Identity, Physicochemical Properties, and Core Utility as a Sulfhydryl-Specific 125I Labeling Synthon


N-Iodoacetyltyramine (β-(4-hydroxyphenyl)ethyl iodoacetamide; CAS 53527-07-4; molecular formula C10H12INO2; molecular weight 305.11 g/mol) is a synthetic bifunctional reagent belonging to the class of N-haloacetyltyramines [1]. Its structure comprises three functionally distinct domains: a tyramine-derived phenolic ring (the 125I-acceptor moiety), an iodoacetyl group (the sulfhydryl-reactive electrophile), and an ethyl linker bridging them. The compound is a crystalline solid (mp 121–123 °C) with predicted density of 1.709 g/cm³, pKa of 10.00, and limited solubility in acetone and methanol . Its primary documented application is as a reagent for incorporating iodine-125 into sulfhydryl-containing biomolecules via alkylation, enabling high-specific-activity radiolabeling for biochemical analysis [2].

Why N-Iodoacetyltyramine Cannot Be Replaced by Generic N-Haloacetyltyramines: The Quantitative Basis for Reagent Selection


N-Haloacetyltyramines share a common tyramine scaffold but differ critically in the leaving-group halogen (chloro, bromo, or iodo), which directly governs alkylation kinetics, achievable specific activity, and labeling yield. N-Iodoacetyltyramine exhibits a second-order rate constant (k₂) for sulfhydryl alkylation that is 25-fold greater than its chloro analog under identical conditions [1]. This kinetic advantage is not an incremental improvement; it determines whether a labeling reaction reaches completion within practical time frames at low reagent-to-target ratios—a decisive factor when labeling scarce or expensive biomolecules. Furthermore, the iodoacetyl group permits preparation of the carrier-free ¹²⁵I-labeled monoiodotyramine derivative in 50% radiochemical yield, a benchmark that the chloro analog does not match [1]. Substituting N-iodoacetyltyramine with N-chloroacetyltyramine or N-bromoacetyltyramine without accounting for these quantitative performance gaps leads to systematically lower specific activities, incomplete sulfhydryl modification, and compromised biological activity retention in labeled products. The evidence below provides the data necessary to make an informed, comparator-driven procurement decision.

N-Iodoacetyltyramine (CAS 53527-07-4): Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Sulfhydryl Alkylation Kinetics: 25-Fold Rate Advantage of N-Iodoacetyltyramine over N-Chloroacetyltyramine

In the most definitive direct comparison published for this compound class, Lin et al. (1989) measured the second-order rate constants for alkylation of N-acetylcysteine (a model sulfhydryl substrate) by N-iodoacetyltyramine and N-chloroacetyltyramine under identical experimental conditions [1]. N-Iodoacetyltyramine exhibited k₂ = 3.0 M⁻¹ s⁻¹, while N-chloroacetyltyramine exhibited k₂ = 0.12 M⁻¹ s⁻¹. This constitutes a 25-fold kinetic advantage for the iodoacetyl derivative. The authors explicitly concluded that this rate difference makes N-iodoacetyltyramine 'more useful for labeling sulfhydryl-containing compounds to high specific activity with 125I' [1].

Radiolabeling kinetics Sulfhydryl alkylation N-haloacetyltyramine reactivity

Carrier-Free 125I-Labeled Product Yield: 50% Radiochemical Yield with N-Iodoacetyltyramine

Lin et al. (1989) reported that carrier-free ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine can be prepared from N-iodoacetyltyramine in 50% radiochemical yield based on starting [¹²⁵I]iodide [1]. This yield benchmark is essential for procurement decisions: it establishes the expected conversion efficiency when using the iodoacetyl derivative. In contrast, earlier work by Holowka (1981) on N-chloroacetyltyramine-based ¹²⁵I labeling achieved high specific activities (up to ~100–1000 mCi/μmol) but required a fundamentally different synthetic route involving pre-iodination of the phenolic ring via chloramine-T followed by conjugation, and did not report a comparable single-step carrier-free yield from iodide [2].

Radioiodination yield Carrier-free labeling N-iodoacetyl-3-monoiodotyramine

Sulfhydryl Group Selectivity: Reactivity Contrast Between Native and NEM-Blocked BSA/IgG

The group specificity of N-iodoacetyl-3-monoiodotyramine (the ¹²⁵I-labeled form derived from N-iodoacetyltyramine) was demonstrated by comparing its reactivity toward native bovine serum albumin (BSA, which contains a free sulfhydryl at Cys-34) versus BSA pre-blocked with N-ethylmaleimide (NEM) and versus IgG (which lacks accessible free sulfhydryls) [1]. High reactivity was observed with sulfhydryl-containing BSA, while reactivity was low toward both NEM-blocked BSA and IgG. This binary reactivity pattern—positive signal only when free sulfhydryls are present—provides direct experimental confirmation of sulfhydryl-directed labeling, as opposed to non-specific lysine or N-terminal amine modification that can occur with less selective acylating reagents such as Bolton-Hunter reagent, which primarily targets lysine ε-amino groups [2].

Sulfhydryl specificity Protein labeling selectivity N-ethylmaleimide control

Biological Activity Retention: Full Bioactivity of 125I-Labeled ACTH Conjugate Prepared via N-Iodoacetyltyramine

A critical procurement consideration is whether the labeling chemistry compromises the biological function of the target molecule. Lin et al. (1989) reported that a ¹²⁵I-labeled ACTH (adrenocorticotropic hormone) derivative prepared using N-iodoacetyltyramine 'retains full biological activity' [1]. This outcome is directly attributable to the sulfhydryl-directed nature of the iodoacetyl group, which targets a specific cysteine residue rather than randomly modifying lysine or N-terminal amines. By contrast, the widely used Bolton-Hunter reagent, which acylates lysine ε-amino groups, can cause loss of bioactivity when the labeled lysine residue is located in or near a receptor-binding or active-site domain [2]. The chloramine-T direct oxidation method introduces further risk of oxidative damage to methionine, tryptophan, and cysteine residues [3].

Bioactivity retention ACTH labeling Receptor-binding competency

Synthetic Accessibility: One-Step Quantitative Synthesis Under Adapted Vilsmeier Conditions

A 2023 Molbank report by Jaster et al. describes a one-step synthesis of N-iodoacetyltyramine in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. While no direct comparative yield data against alternative synthetic routes to other N-haloacetyltyramines were provided, the reported quantitative yield for the iodoacetyl derivative establishes a practical benchmark for laboratory-scale preparation. The availability of detailed, reproducible synthetic protocols and comprehensive spectral characterization reduces the barrier to in-house synthesis and quality verification, which is particularly relevant for laboratories that require custom batch preparation or have specific purity requirements beyond commercial off-the-shelf specifications.

Synthetic methodology Quantitative yield Vilsmeier conditions

Reactivity Context: N-Iodoacetyltyramine Occupies a Moderate Kinetic Niche Between N-Chloroacetyltyramine and N-Ethylmaleimide Reagents

Hazum et al. (1992) independently confirmed that iodoacetamidotyramine (structurally equivalent to N-iodoacetyltyramine) reacts with sulfhydryls with a pseudo-first-order rate constant κ_obs = 3 ± 0.2 M⁻¹ s⁻¹ at neutral pH [1]. Critically, the same study compared this value against N-ethylmaleimide (NEM)-containing reagents (tyrosine-MIB and tyramine-MIB), which exhibited κ_obs values in the range of 5200–5700 M⁻¹ s⁻¹—approximately three orders of magnitude faster [1]. This positions N-iodoacetyltyramine at an intermediate point on the sulfhydryl reactivity spectrum: ~25-fold faster than N-chloroacetyltyramine (enabling practical labeling time frames) yet ~1700-fold slower than maleimide reagents (providing greater selectivity control and reduced risk of cross-linking at high reagent concentrations). This kinetic profile is the basis for its documented ability to label a single SH-protein band in intact adipocytes [1].

Sulfhydryl reagent kinetics N-ethylmaleimide Reactivity spectrum

High-Value Application Scenarios for N-Iodoacetyltyramine (CAS 53527-07-4) Derived from Comparator Evidence


High-Specific-Activity 125I Labeling of Cysteine-Containing Peptides and Proteins for Receptor-Binding Assays

N-Iodoacetyltyramine's 25-fold kinetic advantage over N-chloroacetyltyramine [1] and its demonstrated ability to produce carrier-free ¹²⁵I-labeled derivatives in 50% yield [1] make it the reagent of choice for preparing radioligands destined for receptor-binding studies. The full retention of biological activity demonstrated with the ¹²⁵I-labeled ACTH conjugate [1] is particularly critical here: a radioligand that loses receptor affinity due to labeling chemistry will produce systematically erroneous Kd and Bmax values. Laboratories performing competitive binding assays, saturation binding experiments, or autoradiography should specify N-iodoacetyltyramine rather than N-chloroacetyltyramine or generic iodoacetamide when the target peptide or protein contains an engineered or native cysteine residue suitable for site-specific conjugation.

Site-Specific Sulfhydryl Labeling of Proteins Where Lysine-Directed Reagents Cause Activity Loss

When the protein target has lysine residues in or near its active site, binding interface, or epitope region, Bolton-Hunter reagent (which acylates lysine ε-amino groups) can abolish function [1]. N-Iodoacetyltyramine's demonstrated sulfhydryl specificity—high reactivity toward free cysteine (native BSA) and negligible reactivity toward NEM-blocked BSA or IgG [2]—provides a targeting strategy that avoids lysine modification entirely. This is especially relevant for monoclonal antibodies (where the antigen-binding site may contain critical lysines), enzymes with lysine-dependent catalytic mechanisms, and G protein-coupled receptors where intracellular loop lysines are essential for G protein coupling. Procurement of N-iodoacetyltyramine should be prioritized when the labeling target is known or suspected to be sensitive to lysine modification.

Detection and Quantification of Low-Abundance Sulfhydryl Proteins in Complex Biological Samples

Hazum et al. (1992) demonstrated that ¹²⁵I-labeled tyramine-MIB (a maleimide-based reagent) could detect sulfhydryl proteins at concentrations as low as 1–10 pM [1]. While N-iodoacetyltyramine reacts ~1700-fold slower than maleimide reagents [1], this moderate reactivity is advantageous when labeling complex samples containing multiple sulfhydryl proteins at varying abundances: the controlled kinetics reduce the risk of exhausting reagent on high-abundance thiols (e.g., glutathione, albumin) before it can reach the low-abundance target. The independent confirmation that iodoacetamidotyramine labels a single prominent SH-protein band in intact adipocytes [1] supports its use in discovery proteomics workflows where selectivity, not maximum speed, is the primary requirement. Users should select N-iodoacetyltyramine when the experimental goal is clean, interpretable labeling patterns rather than exhaustive sulfhydryl modification.

Custom Synthesis and Quality Assurance Workflows Requiring Reproducible, High-Yield Protocols

The 2023 Molbank publication provides a one-step, quantitative-yield synthetic protocol with exhaustive spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) [1]. For laboratories that synthesize N-iodoacetyltyramine in-house—whether for cost reduction, custom isotopic labeling (e.g., deuterated N-iodoacetyltyramine-d4 for mass spectrometry internal standards), or scale-up—this published protocol provides a validated starting point that reduces method development time. The availability of complete, peer-reviewed spectral data also supports identity verification and purity assessment for both in-house and commercially sourced material, addressing a common procurement pain point where vendor certificates of analysis may lack detailed spectroscopic confirmation. Procurement specifications should reference the Molbank characterization data as a quality benchmark.

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